N-(2-ethyltetrazol-5-yl)-4-methoxy-3-nitrobenzamide
Description
N-(2-ethyltetrazol-5-yl)-4-methoxy-3-nitrobenzamide is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological and pharmaceutical applications due to their unique structure, which includes a five-membered ring containing four nitrogen atoms and one carbon atom. This compound is of particular interest in medicinal chemistry and pharmaceutical research due to its potential therapeutic properties.
Properties
IUPAC Name |
N-(2-ethyltetrazol-5-yl)-4-methoxy-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N6O4/c1-3-16-14-11(13-15-16)12-10(18)7-4-5-9(21-2)8(6-7)17(19)20/h4-6H,3H2,1-2H3,(H,12,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDGTHUHMHRQLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=C(N=N1)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethyltetrazol-5-yl)-4-methoxy-3-nitrobenzamide typically involves the formation of the tetrazole ring followed by the introduction of the benzamide moiety. One common method involves the reaction of 2-ethyl-5-aminotetrazole with 4-methoxy-3-nitrobenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-ethyltetrazol-5-yl)-4-methoxy-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed
Reduction: The major product formed is N-(2-ethyltetrazol-5-yl)-4-amino-3-nitrobenzamide.
Substitution: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Scientific Research Applications
N-(2-ethyltetrazol-5-yl)-4-methoxy-3-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of N-(2-ethyltetrazol-5-yl)-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets in the body. The tetrazole ring can interact with enzymes and receptors through non-covalent interactions, leading to various biological effects. The compound may inhibit certain enzymes or modulate receptor activity, resulting in its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-ethyltetrazol-5-yl)-4-methoxybenzamide
- N-(2-ethyltetrazol-5-yl)-3-nitrobenzamide
- N-(2-ethyltetrazol-5-yl)-4-nitrobenzamide
Uniqueness
N-(2-ethyltetrazol-5-yl)-4-methoxy-3-nitrobenzamide is unique due to the presence of both the methoxy and nitro groups on the benzamide moiety. This combination of functional groups can enhance its biological activity and specificity compared to other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
